molecular formula C12H14N2O6 B10960820 5-[(2-Methoxy-4-nitrophenyl)amino]-5-oxopentanoic acid

5-[(2-Methoxy-4-nitrophenyl)amino]-5-oxopentanoic acid

Cat. No.: B10960820
M. Wt: 282.25 g/mol
InChI Key: IESNZOWOOLFOEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methoxy-4-nitroanilino)-5-oxopentanoic acid is an organic compound that features a nitroaniline moiety attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxy-4-nitroanilino)-5-oxopentanoic acid typically involves the nitration of 2-methoxyaniline to form 2-methoxy-4-nitroaniline, followed by its coupling with a pentanoic acid derivative. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration . The coupling reaction can be facilitated by using coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

In an industrial setting, the production of 5-(2-methoxy-4-nitroanilino)-5-oxopentanoic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxy-4-nitroanilino)-5-oxopentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as solvent.

    Condensation: Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

Major Products

    Reduction: 5-(2-Methoxyanilino)-5-oxopentanoic acid.

    Substitution: 5-(2-Hydroxy-4-nitroanilino)-5-oxopentanoic acid.

    Condensation: 5-(2-Methoxy-4-nitroanilino)-5-oxopentanamide.

Mechanism of Action

The mechanism of action of 5-(2-methoxy-4-nitroanilino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound may also inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-nitroaniline: A precursor in the synthesis of 5-(2-methoxy-4-nitroanilino)-5-oxopentanoic acid.

    4-Nitro-o-anisidine: Another nitroaniline derivative with similar chemical properties.

    5-Methoxy-2-nitroaniline: A structurally related compound with different substitution patterns.

Uniqueness

5-(2-Methoxy-4-nitroanilino)-5-oxopentanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pentanoic acid backbone allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H14N2O6

Molecular Weight

282.25 g/mol

IUPAC Name

5-(2-methoxy-4-nitroanilino)-5-oxopentanoic acid

InChI

InChI=1S/C12H14N2O6/c1-20-10-7-8(14(18)19)5-6-9(10)13-11(15)3-2-4-12(16)17/h5-7H,2-4H2,1H3,(H,13,15)(H,16,17)

InChI Key

IESNZOWOOLFOEW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.